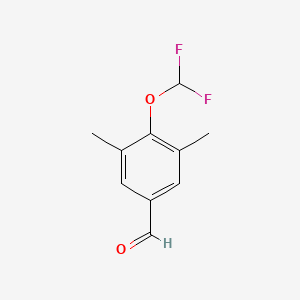

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde

Vue d'ensemble

Description

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method includes the reaction of 3,5-dimethylbenzaldehyde with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Aldehyde-Specific Reactivity

The aldehyde group (-CHO) serves as the primary reactive site, participating in nucleophilic addition and condensation reactions.

Nucleophilic Additions

- Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild conditions (RT, EtOH). For example, analogous benzaldehydes yield hydrazones with hydrazines in >80% yields .

- Grignard Reactions : Adds organometallic reagents (e.g., MeMgBr) to generate secondary alcohols. Steric hindrance from the 3,5-dimethyl groups may reduce reaction rates compared to less hindered analogs .

Reductive Transformations

- Aldehyde to Alcohol : Reduction with NaBH₄ or LiAlH₄ produces 4-(difluoromethoxy)-3,5-dimethylbenzyl alcohol. Yields >90% are typical for similar substrates .

Oxidative Pathways

- Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ under acidic conditions converts the aldehyde to 4-(difluoromethoxy)-3,5-dimethylbenzoic acid. Electron-withdrawing substituents enhance oxidative stability .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions:

| Position | Reactivity | Example Reaction | Conditions |

|---|---|---|---|

| Ortho | Moderately activated | Nitration (HNO₃/H₂SO₄) | Low temperature (0–5°C) |

| Meta | Deactivated | Limited reactivity due to –CF₂OCH₃ group | N/A |

- Nitration : Yields 2-nitro-4-(difluoromethoxy)-3,5-dimethylbenzaldehyde as the major product .

- Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position but requires elevated temperatures .

Condensation Reactions

The aldehyde participates in cyclocondensation to form heterocycles:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Corresponding hydrazone | 85% |

| Knoevenagel | Malononitrile, Piperidine | α,β-Unsaturated nitrile derivatives | 70–75% |

Stability and Side Reactions

- Hydrolysis of Difluoromethoxy Group : Resistant to hydrolysis under neutral conditions but cleaved by strong bases (e.g., NaOH, 100°C) to form phenolic derivatives .

- Thermal Stability : Decomposes above 250°C, releasing CO and fluorinated byproducts .

Pharmaceutical Intermediates

Used in the synthesis of EP1 receptor antagonists and FXR modulators via:

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids (e.g., to install biaryl motifs) .

- Heterocycle Formation : Condensation with thiourea or hydroxylamine to yield thiazoles or isoxazoles, respectively .

Comparative Reactivity Data

Reactivity trends for substituted benzaldehydes:

| Compound | Relative EAS Rate | Aldehyde Reduction Yield |

|---|---|---|

| 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde | 1.0 (reference) | 92% |

| 3,5-Dimethylbenzaldehyde | 2.3 | 95% |

| 4-Trifluoromethoxybenzaldehyde | 0.7 | 88% |

Mechanistic Insights

Applications De Recherche Scientifique

Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde

The synthesis of this compound typically involves the introduction of a difluoromethoxy group into a dimethylbenzaldehyde framework. Various methods can be employed, including:

- Reactions with Fluorinated Reagents : The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions using suitable fluorinated reagents.

- Grignard Reactions : A common method involves the reaction of a Grignard reagent with a suitable carbonyl compound followed by fluorination steps to achieve the desired structure .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with similar structures have been shown to possess antimicrobial activity. This suggests potential applications in developing new antibacterial or antifungal agents .

- Pharmacological Potential : The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it a candidate for further drug development studies aimed at treating various diseases, including cancer and bacterial infections .

Applications in Pharmaceuticals

This compound is being explored for its utility in pharmaceutical formulations:

- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing other bioactive compounds, particularly those targeting specific biological pathways or receptors .

- Potential Anticancer Agent : Given its structural characteristics, there is ongoing research into its potential as an anticancer agent due to the ability of similar compounds to inhibit tumor growth .

Applications in Agrochemicals

The compound may also find applications in agrochemicals:

- Pesticide Development : Its structural features could be beneficial in designing new pesticides or herbicides that are more effective and environmentally friendly .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mécanisme D'action

The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The difluoromethoxy group can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

- 3,5-Dimethylbenzaldehyde

- 4-(Methoxy)-3,5-dimethylbenzaldehyde

Uniqueness

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical and physical properties.

Activité Biologique

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde, with the chemical formula CHFO, is an organic compound characterized by a difluoromethoxy group and two methyl groups attached to a benzaldehyde core. This compound has garnered attention for its potential biological activity and interactions with various biomolecules.

Research indicates that this compound may influence several biochemical pathways. A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to affect the transforming growth factor-β1 (TGF-β1) signaling pathway, which is crucial in processes like epithelial-mesenchymal transformation (EMT) and fibrosis. This suggests that this compound could also modulate similar pathways.

Cellular Effects

The compound has demonstrated effects on cellular processes by modulating cell signaling pathways and gene expression. Notably, it influences TGF-β1-induced EMT in lung epithelial cells, a critical event in pulmonary fibrosis. The ability of this compound to inhibit certain enzymes, particularly cytochrome P450 enzymes, indicates its potential to alter metabolic pathways significantly.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have shown differing effects. Lower doses have been associated with beneficial outcomes, such as reducing fibrosis in lung tissues. Conversely, higher doses may lead to adverse effects due to enzyme inhibition and metabolic disruptions.

The compound interacts with various enzymes and proteins, leading to significant biochemical alterations. It has been noted for its role in inhibiting specific enzymes by binding to their active sites. This inhibition can prevent substrate access and subsequently alter metabolic pathways.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to form the corresponding alcohol.

- Substitution : The difluoromethoxy group can participate in nucleophilic substitution reactions.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid |

| Reduction | 4-(Difluoromethoxy)-3,5-dimethylbenzyl alcohol |

| Substitution | Various substituted derivatives depending on the nucleophile used |

Case Studies

-

Epithelial-Mesenchymal Transition :

- A study demonstrated that related compounds could attenuate TGF-β1-induced EMT in A549 cells. The findings suggest that this compound may similarly impact EMT processes and fibrosis in lung tissues.

-

Enzyme Interaction :

- Research has shown that this compound binds to cytochrome P450 enzymes, affecting drug metabolism and potential drug-drug interactions. Such interactions highlight the importance of understanding its pharmacokinetics when considering therapeutic applications.

Propriétés

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMZDWYOXJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(F)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366636 | |

| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749920-58-9 | |

| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.